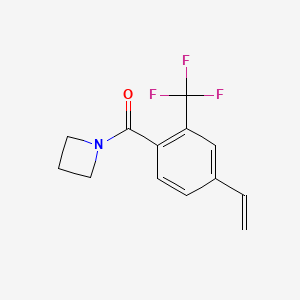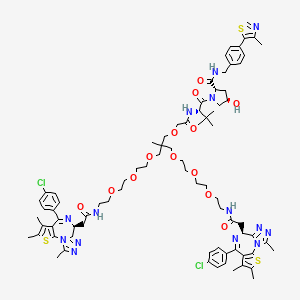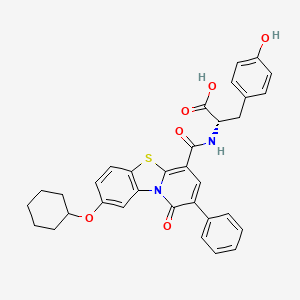
JB170
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JB170 is a potent and highly specific degrader of AURORA-A kinase, mediated by proteolysis-targeting chimera (PROTAC) technology. This compound is designed to selectively target and degrade AURORA-A kinase, a protein involved in cell cycle regulation and cancer progression. This compound achieves its specificity by linking Alisertib, an AURORA-A inhibitor, to the Cereblon-binding molecule Thalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JB170 involves the conjugation of Alisertib to Thalidomide through a linker. The process typically includes the following steps:
Activation of Alisertib: Alisertib is modified to introduce a reactive group that can form a stable bond with the linker.
Linker Attachment: A bifunctional linker is attached to the activated Alisertib. This linker is designed to connect Alisertib to Thalidomide without affecting their biological activities.
Conjugation to Thalidomide: The linker-Alisertib conjugate is then reacted with Thalidomide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography to isolate this compound from reaction by-products.
Quality Control: Rigorous testing to ensure the compound meets purity and potency specifications.
Chemical Reactions Analysis
Types of Reactions
JB170 primarily undergoes:
Binding Reactions: It binds selectively to AURORA-A kinase and Cereblon.
Proteolysis: Induces the degradation of AURORA-A kinase via the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Alisertib, Thalidomide, bifunctional linkers, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Mild to moderate temperatures, controlled pH, and specific catalysts to facilitate conjugation reactions.
Major Products
The primary product of this compound’s reactions is the degradation of AURORA-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
Chemistry
Chemical Biology: JB170 is used to study the role of AURORA-A kinase in cell cycle regulation and cancer biology.
Biology
Cell Cycle Studies: It helps in understanding the mechanisms of cell cycle arrest and the role of AURORA-A kinase in cell division.
Cancer Research: this compound is a valuable tool for investigating the therapeutic potential of targeting AURORA-A kinase in various cancers.
Medicine
Drug Development: this compound serves as a lead compound for developing new cancer therapies targeting AURORA-A kinase.
Therapeutic Research: It is used in preclinical studies to evaluate its efficacy and safety as a potential cancer treatment.
Industry
Pharmaceuticals: this compound is explored for its potential use in developing targeted cancer therapies.
Biotechnology: It is used in the development of PROTAC-based therapeutic strategies.
Mechanism of Action
JB170 exerts its effects through the following mechanism:
Binding to AURORA-A Kinase: this compound binds selectively to AURORA-A kinase, inhibiting its activity.
Recruitment to Cereblon: The Thalidomide moiety of this compound binds to Cereblon, a component of the E3 ubiquitin ligase complex.
Ubiquitination and Degradation: This binding facilitates the ubiquitination of AURORA-A kinase, marking it for degradation by the proteasome.
Cell Cycle Arrest and Apoptosis: The degradation of AURORA-A kinase leads to cell cycle arrest in the S-phase and induces apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Alisertib: An AURORA-A kinase inhibitor used in cancer research.
Thalidomide: A Cereblon-binding molecule used in PROTAC technology.
Other PROTACs: Compounds like ARV-825 and dBET1, which target different proteins for degradation.
Uniqueness of JB170
Selectivity: This compound shows high selectivity for AURORA-A kinase over AURORA-B kinase, making it a more targeted therapeutic option
Potency: It has a low DC50 value, indicating high potency in degrading AURORA-A kinase.
Mechanism: The use of PROTAC technology allows for targeted protein degradation, offering a novel approach compared to traditional inhibitors.
This compound represents a significant advancement in targeted cancer therapy, providing a powerful tool for both research and potential clinical applications.
Properties
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNPXCQINZRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44ClFN8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)


![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)

